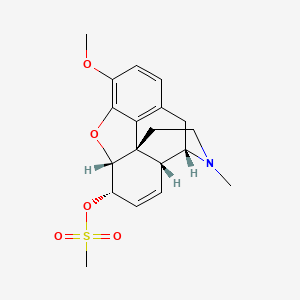
Codeine 6-Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Codeine 6-Methanesulfonate: is a derivative of codeine, an opioid analgesic widely used for its pain-relieving properties. This compound is formed by the methanesulfonation of codeine, which enhances its solubility and stability, making it suitable for various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Codeine 6-Methanesulfonate involves the reaction of codeine with methanesulfonic acid. The process typically requires a controlled environment to ensure the purity and yield of the final product. The reaction is carried out by dissolving codeine in a suitable solvent, such as methanol or ethanol, and then adding methanesulfonic acid. The mixture is stirred at a specific temperature, usually around 60°C, to facilitate the reaction. After the reaction is complete, the product is purified through crystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and advanced purification techniques ensures the production of pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions: Codeine 6-Methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding N-oxide derivative using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of the methanesulfonate group with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, temperature around 40°C.
Reduction: Sodium borohydride, temperature around 25°C.
Substitution: Nucleophilic reagents, temperature around 60°C.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Codeine 6-Methanesulfonate is used as a reference standard in analytical chemistry for the quantification of codeine derivatives in various samples. It is also used in the synthesis of other opioid derivatives for research purposes .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of codeine derivatives. It serves as a model compound to investigate the enzymatic pathways involved in the metabolism of opioids .
Medicine: Medically, this compound is used in the formulation of pain-relief medications. Its enhanced solubility and stability make it a preferred choice for injectable formulations .
Industry: In the pharmaceutical industry, this compound is used in the development of new opioid analgesics. Its properties are leveraged to create formulations with improved bioavailability and efficacy .
Mechanism of Action
Codeine 6-Methanesulfonate exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects of the compound. Upon binding, this compound activates these receptors, leading to the inhibition of pain signals and the release of neurotransmitters that modulate pain perception .
Comparison with Similar Compounds
Codeine: The parent compound, widely used for pain relief.
Morphine: A more potent opioid analgesic derived from codeine.
Codeine 6-Glucuronide: A metabolite of codeine with similar analgesic properties.
Uniqueness: Codeine 6-Methanesulfonate is unique due to its enhanced solubility and stability compared to codeine and its derivatives. These properties make it suitable for specific pharmaceutical applications, particularly in injectable formulations where solubility is a critical factor .
Properties
CAS No. |
22952-80-3 |
|---|---|
Molecular Formula |
C19H23NO5S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
[(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] methanesulfonate |
InChI |
InChI=1S/C19H23NO5S/c1-20-9-8-19-12-5-7-15(25-26(3,21)22)18(19)24-17-14(23-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3/t12-,13-,15-,18-,19-/m0/s1 |
InChI Key |
VZMWUVNHCHKXJT-QBQAKCNGSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)OS(=O)(=O)C |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


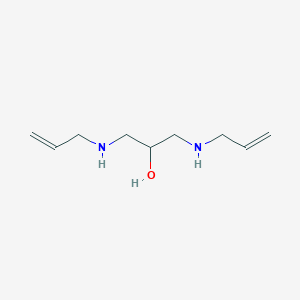
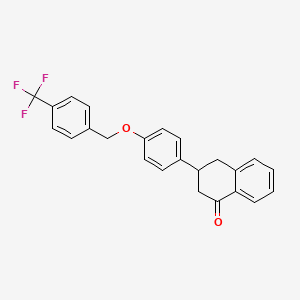
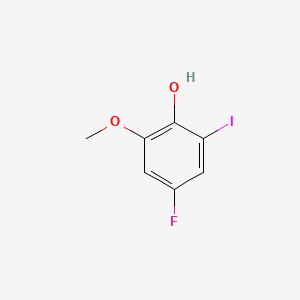
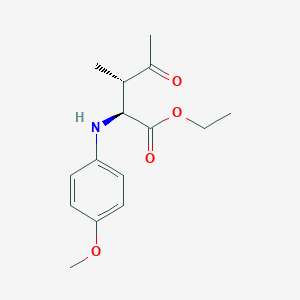
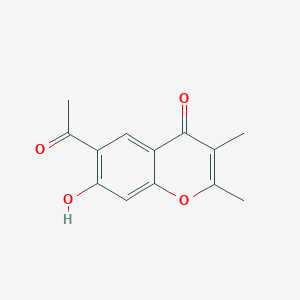
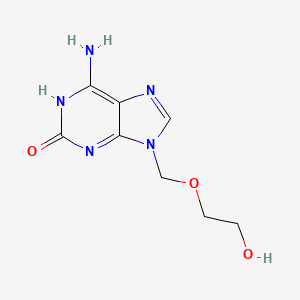
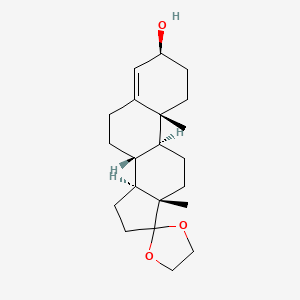
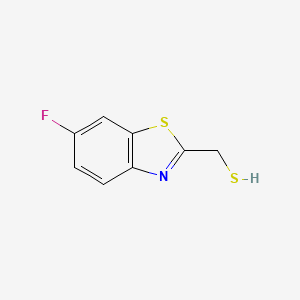
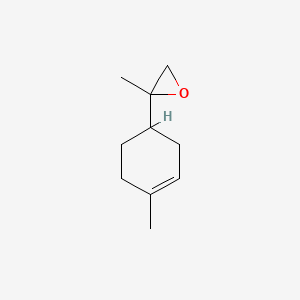
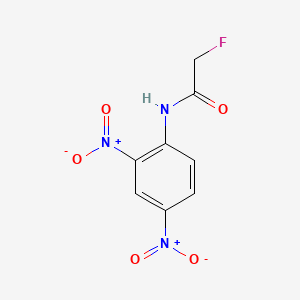
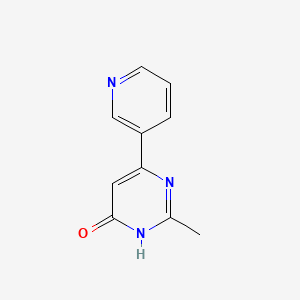
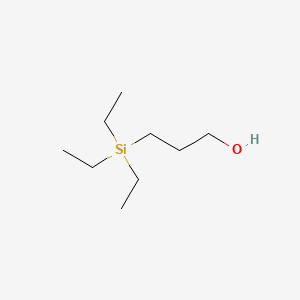
![1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B13424068.png)
![(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424069.png)
